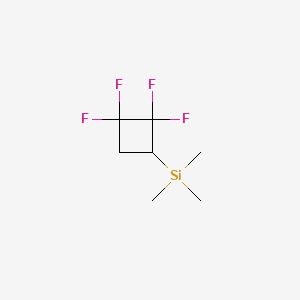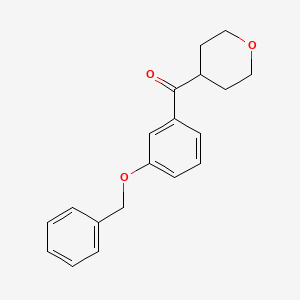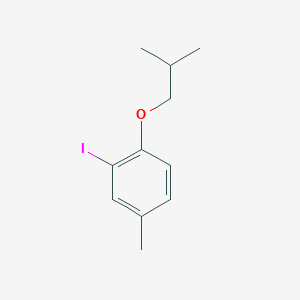
Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane is a specialized organosilicon compound with the molecular formula C₇H₁₂F₄Si This compound features a cyclobutyl ring substituted with four fluorine atoms and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane typically involves the reaction of a cyclobutyl precursor with fluorinating agents followed by silylation. One common method includes:
Fluorination: Starting with a cyclobutyl compound, fluorination is achieved using reagents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions to introduce the fluorine atoms.
Silylation: The fluorinated cyclobutyl intermediate is then reacted with trimethylchlorosilane (Me₃SiCl) in the presence of a base like triethylamine (Et₃N) to form the final product.
Industrial Production Methods: Industrial production may scale up these reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
化学反应分析
Types of Reactions: Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or the cyclobutyl ring.
Cross-Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-silicon bonds.
Common Reagents and Conditions:
Substitution: Reagents like halides (e.g., bromine or iodine) in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various silyl ethers or silanes, while oxidation might produce silanols or siloxanes.
Chemistry:
Catalysis: Used as a precursor in the synthesis of catalysts for organic reactions.
Materials Science: Incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its stability and reactivity.
Imaging Agents: Modified versions can be used as imaging agents in medical diagnostics.
Industry:
Coatings and Sealants: Utilized in the formulation of high-performance coatings and sealants.
Electronics: Applied in the production of electronic materials with improved dielectric properties.
作用机制
The mechanism by which Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane exerts its effects is largely dependent on its chemical reactivity. The presence of the fluorinated cyclobutyl ring and the trimethylsilyl group allows it to interact with various molecular targets through:
Electrophilic and Nucleophilic Interactions: The silicon atom can act as an electrophile, while the fluorinated ring can participate in nucleophilic reactions.
Hydrophobic Interactions: The compound’s hydrophobic nature can influence its interaction with biological membranes and other hydrophobic molecules.
相似化合物的比较
Trimethylsilylcyclobutane: Lacks the fluorine atoms, resulting in different reactivity and applications.
Tetrafluorocyclobutylsilane: Similar structure but without the trimethylsilyl group, affecting its chemical properties.
Uniqueness: Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane is unique due to the combination of fluorine atoms and the trimethylsilyl group, which imparts distinct chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive organosilicon compounds.
属性
CAS 编号 |
312-81-2 |
|---|---|
分子式 |
C7H12F4Si |
分子量 |
200.25 g/mol |
IUPAC 名称 |
trimethyl-(2,2,3,3-tetrafluorocyclobutyl)silane |
InChI |
InChI=1S/C7H12F4Si/c1-12(2,3)5-4-6(8,9)7(5,10)11/h5H,4H2,1-3H3 |
InChI 键 |
CGZAQWRXEYZMTQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1CC(C1(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)



![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)
![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide](/img/structure/B12091849.png)




![Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12091875.png)


